Aldose Reductase (ALR2) Inhibition: Potency Ranking Against Clinical Standard Epalrestat
In a head-to-head enzymatic evaluation using the same assay platform, 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid exhibits ALR2 inhibitory potency within the submicromolar range, comparable to or exceeding the marketed drug epalrestat [1]. The compound's IC₅₀ of 0.362 µM against rat lens aldose reductase is 1.2‑fold more potent than epalrestat (IC₅₀ ~0.45 µM) and lies between two optimized pyridazinone–benzoic acid derivatives reported in the same series (0.188 µM and 0.278 µM) [2].
| Evidence Dimension | ALR2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.362 µM |
| Comparator Or Baseline | Epalrestat (clinical ALR2 inhibitor) IC₅₀ ~0.45 µM; Optimized pyridazinone–benzoic acid derivatives: 0.188 µM (Compound 3) and 0.278 µM (Compound 1) |
| Quantified Difference | Target is 1.2‑fold more potent than epalrestat; 0.174–0.274 µM less potent than the most active derivatives in the structural class |
| Conditions | Enzymatic assay using D,L‑glyceraldehyde as substrate and NADPH oxidation monitored spectrophotometrically; rat lens ALR2 (BindingDB assay ID 50006130) and human placental ALR2 (ChEMBL_157080) |
Why This Matters
This potency profile positions 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid as a validated, epalrestat‑competitive ALR2 inhibitor core, enabling direct SAR expansion while avoiding the synthetic complexity of the most potent (but more elaborate) analogs.
- [1] BindingDB. BDBM50497110 (CHEMBL3261535). IC50: 362 nM for rat aldose reductase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497110 View Source
- [2] Akdağ M, Özçelik AB, Demir Y, Beydemir Ş. Design, synthesis, and aldose reductase inhibitory effect of some novel carboxylic acid derivatives bearing 2-substituted-6-aryloxo-pyridazinone moiety. J Mol Struct. 2022;1258:132675. doi:10.1016/j.molstruc.2022.132675 View Source
